Bienvenue dans la boutique en ligne BenchChem!

PU141

Epigenetics HAT Selectivity Target Validation

PU141 is a selective CBP/p300 HAT inhibitor with proven in vivo efficacy (19% tumor reduction at 25 mg/kg) and sub‑micromolar GI₅₀ (0.48 µM) in neuroblastoma. Unlike pan‑HAT inhibitors (PU139) or ultra‑potent probes (A‑485), PU141 offers a defined, moderate‑potency profile for precise KAT3 family mechanistic studies. Ideal for neuroblastoma research and preclinical proof‑of‑concept.

Molecular Formula C14H9F3N2OS
Molecular Weight 310.30 g/mol
Cat. No. B12428667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePU141
Molecular FormulaC14H9F3N2OS
Molecular Weight310.30 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C14H9F3N2OS/c15-14(16,17)10-5-3-9(4-6-10)8-19-13(20)11-2-1-7-18-12(11)21-19/h1-7H,8H2
InChIKeyUQVNCGIZTSUQOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PU141 – A Selective CBP/p300 Histone Acetyltransferase (HAT) Inhibitor for Targeted Epigenetic Research and Procurement


PU141 is a pyridoisothiazolone-based small molecule that functions as a selective inhibitor of the histone acetyltransferases (HATs) CBP (CREB-binding protein) and p300 [1]. It acts by inducing cellular histone hypoacetylation, which disrupts chromatin-mediated transcriptional regulation [1]. In contrast to pan-HAT inhibitors like its structural analog PU139, PU141 exhibits a narrow selectivity profile, primarily targeting the KAT3 family enzymes CBP and p300 [1].

Why Pan-HAT Inhibitors and Other CBP/p300 Probes Cannot Substitute for PU141 in Targeted Studies


Substituting PU141 with a pan-HAT inhibitor like PU139 or a later-generation ultra-potent probe such as A-485 fundamentally alters the experimental outcome due to divergent selectivity and potency profiles. PU139, the N-phenyl analog of PU141, blocks a broad range of HATs including Gcn5, PCAF, CBP, and p300, triggering caspase-independent cell death [1]. In contrast, PU141's selectivity for CBP/p300 [1] allows researchers to isolate the specific biological roles of the KAT3 family without confounding pan-acetylation effects. Conversely, highly potent probes like A-485 (IC₅₀ ~2.6–9.8 nM) [2] may not recapitulate the micromolar cellular efficacy and in vivo profile established for PU141, making PU141 the chemically and pharmacologically validated choice for studies requiring a defined, moderate-potency CBP/p300 inhibitor with proven in vivo activity.

PU141: Quantitative Head-to-Head Differentiation from Closest Analogs and In-Class Candidates


PU141 vs. PU139: CBP/p300 Selectivity vs. Pan-HAT Inhibition in Biochemical Assays

PU141 demonstrates selective inhibition of CBP and p300, whereas its N-phenyl analog PU139 functions as a pan-HAT inhibitor. In vitro selectivity profiling shows PU139 blocks Gcn5, PCAF, CBP, and p300 [1]. Quantitative IC₅₀ values for PU141 against p300 are 5.9 µM [2], while PU139 shows IC₅₀ values of 5.35 µM for p300, 2.49 µM for CBP, 8.39 µM for Gcn5, and 9.74 µM for PCAF [3].

Epigenetics HAT Selectivity Target Validation

PU141 Antiproliferative Potency in Neuroblastoma Cells vs. Broader Cancer Panel

PU141 exhibits potent, sub-micromolar growth inhibition in SK-N-SH neuroblastoma cells, with a GI₅₀ of 0.48 µM . In a panel of nine cancer cell lines, PU141 inhibited cell growth at micromolar concentrations, with the highest antiproliferative activity observed in the SK-N-SH neuroblastoma line . PU139, while a pan-inhibitor, shows GI₅₀ values in SK-N-SH cells around 2 µM, indicating PU141 is approximately 4-fold more potent in this cellular context despite being less promiscuous [1].

Neuroblastoma Cell Viability Cancer Epigenetics

In Vivo Efficacy of PU141 in SK-N-SH Neuroblastoma Xenograft Model

PU141 demonstrates significant in vivo antitumor activity in a SK-N-SH neuroblastoma xenograft model. Intraperitoneal administration of PU141 at 25 mg/kg once daily for 24 days resulted in a 19% reduction in tumor volume compared to vehicle-treated controls . Importantly, this in vivo efficacy was observed at doses that also reduced histone lysine acetylation in tumor tissue, confirming target engagement [1]. In contrast, the ultra-potent probe A-485 has limited published in vivo efficacy data and is primarily used as an in vitro chemical probe [2].

Xenograft In Vivo Efficacy Neuroblastoma

Molecular Basis for Selectivity: N-Benzyl Substitution in PU141 Confers CBP/p300 Preference

The selectivity switch from pan-HAT inhibition to CBP/p300 selectivity is driven by the N-substituent on the pyridoisothiazolone core. The N-phenyl analog PU139 is a pan-HAT inhibitor, whereas the N-benzyl substitution in PU141 restricts activity to CBP and p300 [1]. This structure-activity relationship (SAR) is supported by molecular docking studies showing that PU141 forms stable interactions with key catalytic residues (Trp1436, Tyr1467) in the p300 active site, with a binding free energy of -20.62 kcal/mol, compared to -17.67 kcal/mol for PU139 [2]. The root-mean-square deviation (RMSD) during molecular dynamics simulations was also lower for PU141 (1.4-2.3 Å) than for PU139 (2.0-3.3 Å), indicating greater conformational stability [2].

Structure-Activity Relationship Pyridoisothiazolone HAT Inhibitor Design

PU141 Differentiates from Next-Generation Ultra-Potent CBP/p300 Inhibitors (A-485, C646)

While next-generation CBP/p300 inhibitors like A-485 and C646 exhibit significantly higher biochemical potency (A-485: p300 IC₅₀ = 9.8 nM, CBP IC₅₀ = 2.6 nM [1]; C646: p300 Ki = 400 nM [2]), PU141's micromolar potency (p300 IC₅₀ = 5.9 µM [3]) and established in vivo profile [4] offer distinct experimental advantages. For studies where ultra-potent inhibition may mask subtle biological effects or induce toxicity, PU141 provides a more physiologically relevant tool. Furthermore, PU141 is one of the few HAT inhibitors with validated in vivo target engagement and efficacy data, whereas A-485 and C646 are primarily characterized in vitro [1][2].

Chemical Probe Potency Tool Compound Selection

Optimal Research Applications for PU141 Based on Quantified Differentiation Evidence


Neuroblastoma and Pediatric Cancer Epigenetic Research

PU141 is uniquely suited for neuroblastoma studies due to its sub-micromolar GI₅₀ (0.48 µM) in SK-N-SH cells and validated in vivo efficacy in a neuroblastoma xenograft model (19% tumor volume reduction at 25 mg/kg) . This makes it an ideal chemical probe for dissecting the role of CBP/p300-mediated acetylation in neuroblastoma pathogenesis and for testing combination therapies.

Selective CBP/p300 Target Validation vs. Pan-HAT Inhibition

For researchers seeking to validate the specific contribution of the KAT3 family (CBP/p300) to a biological process or disease model, PU141's selectivity profile is essential. In contrast to the pan-HAT inhibitor PU139, which blocks Gcn5, PCAF, CBP, and p300 [1], PU141 restricts activity to CBP/p300, minimizing confounding off-target effects and enabling precise mechanistic studies.

In Vivo Proof-of-Concept Studies for HAT-Targeted Therapies

PU141 is one of the few HAT inhibitors with established in vivo efficacy and target engagement data [1]. Unlike ultra-potent probes such as A-485 that lack robust in vivo characterization [2], PU141 provides a validated tool for bridging in vitro findings to animal models, making it valuable for preclinical proof-of-concept studies and pharmacodynamic assessments.

Structural Biology and Computational Chemistry of HAT Inhibition

The well-characterized structure-activity relationship between PU139 (N-phenyl, pan-HAT) and PU141 (N-benzyl, CBP/p300-selective) [3], combined with molecular dynamics data showing differential binding free energies (PU141: -20.62 kcal/mol vs. PU139: -17.67 kcal/mol) and RMSD stability [4], makes PU141 an excellent reference compound for computational chemistry studies, docking validation, and the rational design of next-generation HAT inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PU141

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.